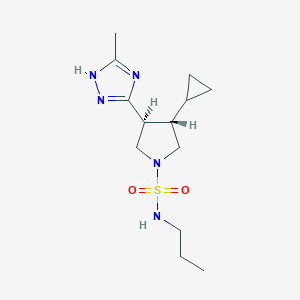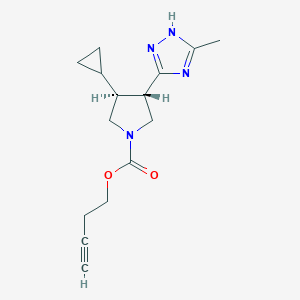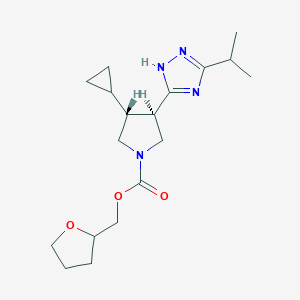![molecular formula C10H14BrNO4S2 B7343698 (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B7343698.png)
(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid, also known as BVT.2733, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has been studied extensively in scientific research, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been investigated.
作用机制
The mechanism of action of (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid involves the inhibition of a specific enzyme called dipeptidyl peptidase 9 (DPP9). DPP9 is involved in the regulation of various cellular processes, including inflammation and cell proliferation. By inhibiting DPP9, this compound reduces inflammation and cell proliferation, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound has been shown to reduce inflammation and fibrosis in animal models of rheumatoid arthritis and pulmonary fibrosis. This compound has also been shown to inhibit tumor growth in animal models of cancer. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid is its specificity for DPP9, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of this compound is its low solubility, which can affect its bioavailability and limit its use in some experimental settings.
未来方向
There are several future directions for the research on (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid. One direction is to investigate its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Furthermore, the development of novel formulations of this compound, such as nanoparticles and liposomes, may enhance its delivery and bioavailability.
合成方法
The synthesis of (2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid involves a series of chemical reactions, starting from commercially available starting materials. The synthesis method involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to obtain the desired product in high yield and purity. The synthesis of this compound has been optimized through several iterations, and the current method is considered to be efficient and reproducible.
科学研究应用
(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid has been studied extensively in scientific research, and its potential therapeutic applications have been investigated. This compound has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties, making it a promising candidate for the treatment of diseases such as rheumatoid arthritis, pulmonary fibrosis, and cancer. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO4S2/c1-6(2)3-8(10(13)14)12-18(15,16)9-5-17-4-7(9)11/h4-6,8,12H,3H2,1-2H3,(H,13,14)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKLHZARVIPQMI-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CSC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NS(=O)(=O)C1=CSC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carbonyl]pyrrolidin-1-yl]ethanone](/img/structure/B7343634.png)


![1-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7343656.png)

![5-[(3R,4R)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343667.png)
![2-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7343668.png)
![2-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B7343675.png)
![5-[(3R,4R)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343677.png)
![3-chloro-5-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridine](/img/structure/B7343691.png)
![(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7343693.png)
![(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]propanoic acid](/img/structure/B7343711.png)
![(1R,2R)-2-[4-[[4-(methoxymethyl)phenyl]sulfonylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343719.png)
![(2S,3S)-1-[4-(2-methoxyethoxy)-3-methylphenyl]sulfonyl-2-methylpiperidine-3-carboxylic acid](/img/structure/B7343726.png)